4,4'-(Ethene-1,2-diyl)dibenzamide

Catalog No.
S15401224
CAS No.
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Ethene-1,2-diyl)dibenzamide

Product Name

4,4'-(Ethene-1,2-diyl)dibenzamide

IUPAC Name

4-[(E)-2-(4-carbamoylphenyl)ethenyl]benzamide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h1-10H,(H2,17,19)(H2,18,20)/b2-1+

InChI Key

MATVYQXEXFKAFY-OWOJBTEDSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)N)C(=O)N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)N)C(=O)N

  • Oxidation: The hydroxypropyl substituents can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The benzamide groups can be reduced to amines via reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Hydroxypropyl groups can engage in nucleophilic substitution reactions, where hydroxyl groups are replaced by other nucleophiles, such as halides or amines .

These reactions allow for further functionalization of the compound, making it a versatile intermediate in organic synthesis.

The biological activity of 4,4'-(Ethene-1,2-diyl)dibenzamide is attributed to its ability to interact with various biological molecules. The compound's structure allows it to modulate enzyme activity and protein-ligand interactions through:

  • Hydrogen Bonding: The hydroxypropyl groups can form hydrogen bonds with polar residues in proteins.
  • Aromatic Interactions: The benzamide moieties can participate in π-π stacking interactions with aromatic amino acids, influencing protein conformation and function.

These properties suggest potential applications in drug design and development, particularly as enzyme inhibitors or modulators of protein interactions .

The synthesis of 4,4'-(Ethene-1,2-diyl)dibenzamide typically involves a multi-step process:

  • Formation of the Ethene Linker: Achieved through olefin metathesis using a catalyst such as the Grubbs–Hoveyda catalyst.
  • Attachment of Benzamide Groups: The ethene linker reacts with benzoyl chloride in the presence of a base to form the benzamide groups.
  • Introduction of Hydroxypropyl Groups: The resulting benzamide compound is then reacted with 3-chloropropanol under basic conditions to introduce hydroxypropyl substituents .

This synthetic route highlights the compound's accessibility for further chemical modifications.

4,4'-(Ethene-1,2-diyl)dibenzamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
  • Biology: Useful in studying enzyme inhibition and protein-ligand interactions due to its structural properties.
  • Industry: Employed in producing advanced materials such as coatings and adhesives due to its unique chemical characteristics .

Studies on the interactions of 4,4'-(Ethene-1,2-diyl)dibenzamide with biological targets have revealed its potential as a modulator of enzyme activity. The compound's ability to form hydrogen bonds and engage in π-π interactions enables it to influence the behavior of various proteins. Research indicates that this compound may be effective in inhibiting specific enzymes or altering receptor activities, which could lead to therapeutic applications .

When compared to similar compounds, 4,4'-(Ethene-1,2-diyl)dibenzamide stands out due to its unique combination of hydroxypropyl and benzamide functionalities. Here are some similar compounds for comparison:

Compound NameKey FeaturesUniqueness
4,4'-(Ethene-1,2-diyl)diphenolLacks hydroxypropyl and benzamide groupsLess versatile biologically
4,4'-(Ethene-1,2-diyl)bis(2-methoxyphenol)Contains methoxy groups instead of hydroxypropyl groupsAlters reactivity and biological interactions
4,4'-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol)Similar structure but with dimethoxy substitutionsAffects solubility and interaction profiles

These comparisons illustrate how 4,4'-(Ethene-1,2-diyl)dibenzamide's specific functional groups enhance its versatility and potential applications compared to other structurally similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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